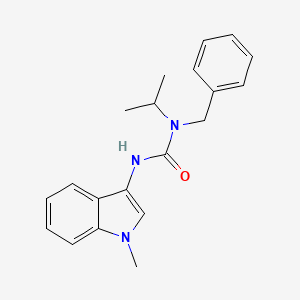

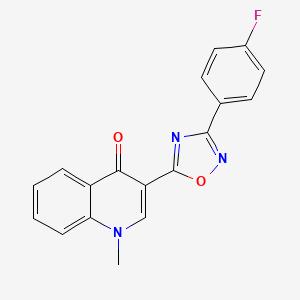

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

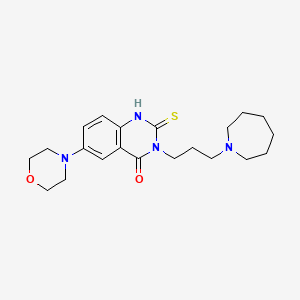

The compound “N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide” belongs to a class of chemicals that often exhibit significant biological activity, including potential therapeutic applications. The presence of fluorophenyl and imidazole rings suggests it might interact selectively with biological targets, a common trait among compounds designed for pharmaceutical use.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including condensation, bromination, and amide formation processes. For example, the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate in drug synthesis, demonstrates the complexity and precision required in synthesizing fluorophenyl-containing compounds (Song Hong-rui, 2009).

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities, such as imidazole and fluorophenyl groups, often includes planar aromatic systems conducive to stacking interactions and hydrogen bonding. These structural features are critical for the interaction with biological targets. X-ray diffraction techniques commonly reveal these details, providing insights into the compound's three-dimensional conformation and potential reactivity (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

Chemical properties, including reactivity with other organic molecules and potential for forming derivatives, are influenced by the functional groups present in the compound. The imidazole ring, for example, is known for its participation in nucleophilic substitution reactions and its ability to act as a ligand in coordination compounds, suggesting our compound could undergo similar reactions.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity can be inferred from similar compounds. The presence of both hydrophobic (fluorophenyl and phenylbutanamide) and potentially polar (imidazole) groups suggests a moderate solubility profile in organic solvents and possibly in water under certain conditions, facilitating its use in various biological studies (Mamatha S.V et al., 2019).

Scientific Research Applications

Synthesis and Characterization N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-phenylbutanamide and its analogs have been synthesized and characterized in various studies, focusing on their potential applications in medicinal chemistry and materials science. For instance, substituted imidazoles, including those with fluorophenyl groups, have shown a wide range of biological activities and have been evaluated for their anti-inflammatory, analgesic, and antiproliferative effects (Sharpe et al., 1985). The structure-activity relationships of these compounds suggest their potential utility in developing new therapeutic agents.

Biological Activities The biological activities of compounds containing the this compound scaffold have been extensively investigated. For example, imidazole-based compounds have been studied for their ability to inhibit cytochrome P-450 enzymes, demonstrating significant potential in targeting specific metabolic pathways (Ahmed et al., 1995). Additionally, derivatives of similar structures have been evaluated for their anticancer, anti-HCV, and anti-inflammatory properties, showing promising results in various in vitro and in vivo models (Küçükgüzel et al., 2013).

Anticancer Applications Several studies have focused on the anticancer applications of imidazole and thiazole derivatives. For example, new compounds with the imidazole-thiazole scaffold have been synthesized and shown potent activity against various cancer cell lines, including breast and lung cancer models. These compounds often exhibit mechanisms of action involving the inhibition of key cellular pathways, such as topoisomerase IIα, indicating their potential as anticancer agents (Alam et al., 2016).

Material Science Applications Beyond their medicinal applications, compounds featuring the imidazole ring have also found uses in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as fluorophores in various spectroscopic studies. These applications leverage the unique electronic properties of the imidazole ring for the design of materials with desirable photophysical characteristics (Liu et al., 2016).

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been used in the development of various drugs and biologically active agents . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, including donor-acceptor, nucleophilic, and oxidation reactions . The thiazole ring, which is a part of this compound, consists of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .

Biochemical Pathways

Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways .

Result of Action

Thiazole derivatives are known to reset physiological systems differently, potentially leading to various molecular and cellular effects .

properties

IUPAC Name |

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3OS/c22-18-11-9-17(10-12-18)19-15-24-21(25-19)27-14-13-23-20(26)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWUWBPWTRGBPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)

![3-Bromo-7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2494304.png)

![1-{7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2494314.png)

![3-(3-chlorophenyl)-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494316.png)